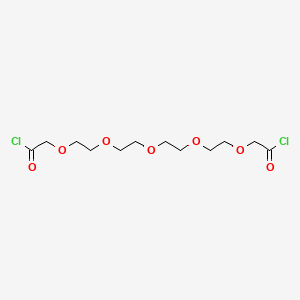

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride

Description

Derived from hexaethylene glycol (3,6,9,12,15-pentaoxaheptadecane-1,17-diol, CAS 2615-15-8) , its synthesis likely involves replacing the hydroxyl groups with chloride via reaction with thionyl chloride or similar reagents. The compound’s structure enables cross-linking applications in polymer chemistry, where its reactive acyl chloride groups form esters or amides with nucleophiles.

Properties

CAS No. |

608513-15-1 |

|---|---|

Molecular Formula |

C12H20Cl2O7 |

Molecular Weight |

347.19 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-(2-chloro-2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl chloride |

InChI |

InChI=1S/C12H20Cl2O7/c13-11(15)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(14)16/h1-10H2 |

InChI Key |

FYLNLRVLJGYVAL-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCC(=O)Cl)OCCOCCOCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis from Hexaethylene Glycol

One of the most common methods involves the chlorination of hexaethylene glycol. The general procedure is as follows:

- Starting Material: Hexaethylene glycol (C₁₂H₂₆O₇)

- Reagents: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)

- Reaction Conditions: The reaction typically occurs under reflux conditions to ensure complete conversion.

- Yield: This method can yield up to 85% of the desired dichloride upon optimization.

$$

\text{Hexaethylene Glycol} + \text{SOCl}_2 \rightarrow \text{3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride} + \text{by-products}

$$

Direct Chlorination

Another method involves the direct chlorination of the corresponding diol:

- Starting Material: 3,6,9,12,15-pentaoxaheptadecane-1,17-diol

- Reagents: Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS)

- Reaction Conditions: Conducted in an inert atmosphere to prevent side reactions.

- Yield: Yields can vary but typically range from 70% to 80%.

$$

\text{3,6,9,12,15-Pentaoxaheptadecane-1,17-diol} + \text{Cl}_2 \rightarrow \text{3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride} + \text{HCl}

$$

Alternative Methods

Other less common methods include:

- Use of Acid Chlorides: Reacting hexaethylene glycol with acid chlorides such as acetyl chloride can also yield the dichloride.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method:

| Method | Starting Material | Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Synthesis from Hexaethylene Glycol | Hexaethylene Glycol | Thionyl chloride | Up to 85% | High yield; straightforward process | Requires careful handling of reagents |

| Direct Chlorination | Pentaoxaheptadecane-1,17-diol | Chlorine gas | 70-80% | Simple reaction; direct approach | Risk of over-chlorination |

| Alternative Methods | Hexaethylene Glycol or derivatives | Acid chlorides | Variable | Versatile; can modify functional groups | Lower yields; more complex procedures |

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The ether linkages in the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include amines (for forming amides), thiols (for forming thioethers), and alcohols (for forming ethers). These reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would yield an ether.

Scientific Research Applications

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride has several applications in scientific research:

Biology: The compound can be used to modify biomolecules, enhancing their solubility and stability.

Medicine: It is explored for drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride exerts its effects is primarily through its ability to form stable ether linkages. The molecular targets and pathways involved include:

Nucleophilic Substitution: The chloride groups act as leaving groups, allowing nucleophiles to attack and form new bonds.

Complex Formation: The multiple ether linkages can interact with various molecules, forming stable complexes that enhance solubility and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variants

3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine (CAS 72236-26-1)

- Formula : C₁₂H₂₈N₂O₅ .

- Key Differences : Terminal amine groups (−NH₂) instead of acyl chlorides.

- Reactivity : Amines react with carbonyl compounds (e.g., esters, aldehydes) or in Schiff base formation.

- Applications : Cross-linking in epoxy resins and hydrophilic polymers .

1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane (CAS 52559-90-7)

- Formula : C₁₂H₂₄Cl₂O₅ .

- Key Differences : Terminal chloride (−Cl) groups instead of acyl chlorides.

- Reactivity : Acts as an alkylating agent, less reactive than acyl chlorides.

- Applications : Intermediate in surfactant synthesis .

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol (CAS 2615-15-8)

Chain Length Variants

3,6-Dioxaoctane-1,8-diyl Dimethanethiosulfonate (M2M)

- Structure : Shorter chain (8 atoms) with thiosulfonate termini .

- Applications : Protein cross-linking in membrane studies; shorter chain limits flexibility .

3,6,9-Trioxaundecane-1,11-diyl Bismethanethiosulfonate (M11M)

Charged Analog: 7,11-Didecyl-3,6,9,12,15-Pentaoxaheptadecane-1,17-di(trimethylammonium) Dichloride

Reactivity and Application Comparison

Research Findings

- Cross-Linking Efficiency : The dioyl dichloride’s long polyether chain enhances flexibility in cross-linked hydrogels compared to shorter analogs like M2M, improving material elasticity .

- Biodegradation : The diol version (CAS 2615-15-8) is a metabolite in electrochemical oxidation processes, highlighting environmental relevance .

- Thermal Stability : The diol precursor exhibits measurable heat capacity (298–363 K), suggesting thermal stability inherited by its derivatives .

Biological Activity

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride, also known as 1,17-dichloro-3,6,9,12,15-pentaoxaheptadecane (CAS Number: 52559-90-7), is a synthetic compound belonging to the class of polyether derivatives. This compound is characterized by its unique structure that includes multiple ether linkages and chlorinated functionalities. It has garnered interest in various fields including materials science and biochemistry due to its potential biological activities.

- Molecular Formula : C12H24Cl2O5

- Molecular Weight : 319.22 g/mol

- Purity : ≥95%

- IUPAC Name : 1,17-dichloro-3,6,9,12,15-pentaoxaheptadecane

- SMILES Notation : ClCCOCCOCCOCCOCCOCCCl

Biological Activity Overview

The biological activity of 3,6,9,12,15-pentaoxaheptadecane-1,17-dioyl dichloride has been primarily explored in the context of its interactions with biological membranes and its potential applications in drug delivery systems. The following sections summarize key findings related to its biological effects.

Membrane Interaction

Research indicates that compounds with polyether structures can significantly interact with lipid membranes. The presence of chlorinated groups enhances the hydrophobic character of the molecule, which may facilitate its incorporation into lipid bilayers. This property is crucial for applications in drug delivery and as a surfactant in various formulations.

Antimicrobial Activity

Preliminary studies have suggested that 3,6,9,12,15-pentaoxaheptadecane-1,17-dioyl dichloride exhibits antimicrobial properties. Its ability to disrupt microbial cell membranes may be attributed to its amphiphilic nature. In vitro assays have shown effectiveness against a range of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate potential for the compound as an antimicrobial agent in pharmaceutical applications.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that while the compound exhibits antimicrobial activity at certain concentrations, it also poses risks of cytotoxicity at higher doses. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| NIH/3T3 | 40 |

These results highlight the need for careful dosage considerations when exploring therapeutic applications.

Case Studies

Several case studies have been documented regarding the use of this compound in drug delivery systems:

- Nanoparticle Formulation : A study investigated the encapsulation of chemotherapeutic agents within nanoparticles composed of 3,6,9,12,15-pentaoxaheptadecane-1,17-dioyl dichloride. Results indicated enhanced solubility and bioavailability of the drugs when delivered via this carrier system.

- Topical Applications : Research on topical formulations containing this compound demonstrated improved skin penetration and retention properties compared to conventional formulations. This is particularly relevant for dermatological treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.